![molecular formula C22H20FN5O2 B11285448 2-[(2-Fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11285448.png)
2-[(2-Fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes fluorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with 1-methyl-3-(3-methylphenyl)imidazo[1,2-a]pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a fused ring system and exhibit a wide range of biological activities.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in medicinal chemistry for their biological activities.
Thiazole derivatives: These compounds contain a sulfur atom in their ring structure and are known for their antimicrobial and anticancer properties.
The uniqueness of 3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H20FN5O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20FN5O2/c1-14-6-5-8-16(12-14)26-10-11-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-7-3-4-9-17(15)23/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
WBTHRLKLIVVGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F |
Origin of Product |
United States |
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